molecular formula C28H34N2O6 B3010510 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid CAS No. 2102408-73-9

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid

Cat. No. B3010510
CAS RN: 2102408-73-9
M. Wt: 494.588
InChI Key: RZVKULVRDGBOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid , also known by its chemical structure, is a compound with the following IUPAC name: ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid . Its molecular formula is C21H23NO4 , and its molecular weight is approximately 353.42 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, coupling reactions, and deprotection. Detailed synthetic pathways and conditions are available in the literature. Researchers have explored various strategies to efficiently access this compound for further study .


Molecular Structure Analysis

The molecular structure of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid consists of a fluorene moiety, a piperidine ring, and an amino acid side chain. The fluorene group imparts rigidity and aromaticity, while the piperidine ring contributes to its stereochemistry. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and can be selectively removed under specific conditions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as amidation, esterification, and peptide bond formation. Researchers have investigated its reactivity with other functional groups and explored its potential as a building block in organic synthesis .


Physical And Chemical Properties Analysis

  • Safety Information : The compound poses minimal hazards, but standard laboratory precautions should be followed .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: (often abbreviated as Fmoc-amino acid) plays a crucial role in peptide synthesis. It serves as a protected amino acid building block for creating custom peptides. Researchers use it in solid-phase peptide chemistry due to its stability, ease of handling, and compatibility with automated peptide synthesizers. The Fmoc group protects the amino terminus during synthesis, allowing stepwise assembly of longer peptide sequences .

Safety and Hazards

The compound has a low toxicity profile, but as with any chemical, handling precautions are essential. It is advisable to wear appropriate protective gear and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)29-14-12-19(13-15-29)16-30(17-25(31)32)26(33)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,12-18H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKULVRDGBOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.